

Isopentyl 4-hydroxybenzoate CAS number and chemical structure.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopentyl 4-hydroxybenzoate*

Cat. No.: *B1360076*

[Get Quote](#)

In-Depth Technical Guide: Isopentyl 4-Hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Isopentyl 4-hydroxybenzoate**, a member of the paraben family of compounds. This document details its chemical identity, physicochemical properties, synthesis methodologies, and biological activities, with a focus on its antimicrobial and endocrine-disrupting properties. The information is curated to support researchers, scientists, and professionals in the field of drug development and chemical safety assessment. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols are provided for key methodologies. Visual diagrams generated using the DOT language illustrate experimental workflows and biological pathways to facilitate a deeper understanding of the subject matter.

Chemical Identity and Structure

Isopentyl 4-hydroxybenzoate, also known as isoamylparaben, is an ester of 4-hydroxybenzoic acid and isopentyl alcohol. It belongs to the paraben class of chemicals, which are widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their antimicrobial properties.

Chemical Structure:

Molecular Formula: C₁₂H₁₆O₃[\[1\]](#)

CAS Number: 6521-30-8[\[1\]](#)

IUPAC Name: 3-methylbutyl 4-hydroxybenzoate[\[1\]](#)

Physicochemical Properties

The physicochemical properties of parabens are crucial for their application and toxicological assessment. The properties of **isopentyl 4-hydroxybenzoate** are summarized in the table below, along with those of other common parabens for comparative analysis. Generally, as the length of the alkyl chain increases, the water solubility decreases while the octanol-water partition coefficient (log P) and antimicrobial activity increase.[\[2\]](#)

Property	Isopentyl 4-hydroxybenzoate	Methylparaben	Ethylparaben	Propylparaben	Butylparaben
Molecular Weight (g/mol)	208.25	152.15	166.17	180.20	194.23
Melting Point (°C)	60-63	125-128	116-118	95-98	68-71
Boiling Point (°C)	336.7 (Predicted)	270-275	297-298	300-310	305-310
Water Solubility (g/100 mL at 25°C)	0.05	0.25	0.17	0.04	0.02
log P (Octanol-Water)	3.58 (Predicted)	1.96	2.47	3.04	3.57

Data for methyl, ethyl, propyl, and butylparaben are compiled from various sources for comparison.

Synthesis of Isopentyl 4-Hydroxybenzoate

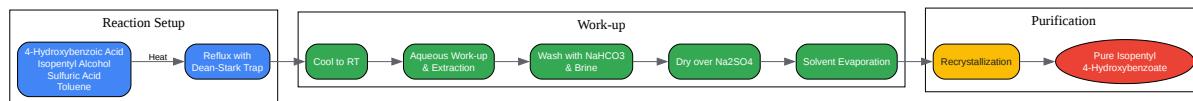
The most common method for the synthesis of **isopentyl 4-hydroxybenzoate** is the Fischer esterification of 4-hydroxybenzoic acid with isopentyl alcohol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol is adapted from standard procedures for paraben synthesis.

Materials:

- 4-Hydroxybenzoic acid
- Isopentyl alcohol (3-methyl-1-butanol)
- Concentrated sulfuric acid (H_2SO_4) or other suitable acid catalyst (e.g., p-toluenesulfonic acid)
- Toluene (for azeotropic removal of water)
- Sodium bicarbonate ($NaHCO_3$) solution (5% w/v)
- Saturated sodium chloride ($NaCl$) solution (brine)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)
- Deionized water


Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 4-hydroxybenzoic acid (1.0 equivalent), isopentyl

alcohol (3.0-5.0 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

- Add toluene to the flask to facilitate azeotropic removal of the water formed during the reaction.
- Heat the reaction mixture to reflux with vigorous stirring. The water-toluene azeotrope will collect in the Dean-Stark trap.
- Monitor the reaction progress by thin-layer chromatography (TLC) until the 4-hydroxybenzoic acid is consumed.
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Transfer the reaction mixture to a separatory funnel and add deionized water.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers and wash sequentially with deionized water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure **isopentyl 4-hydroxybenzoate**.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **isopentyl 4-hydroxybenzoate**.

Biological Activity

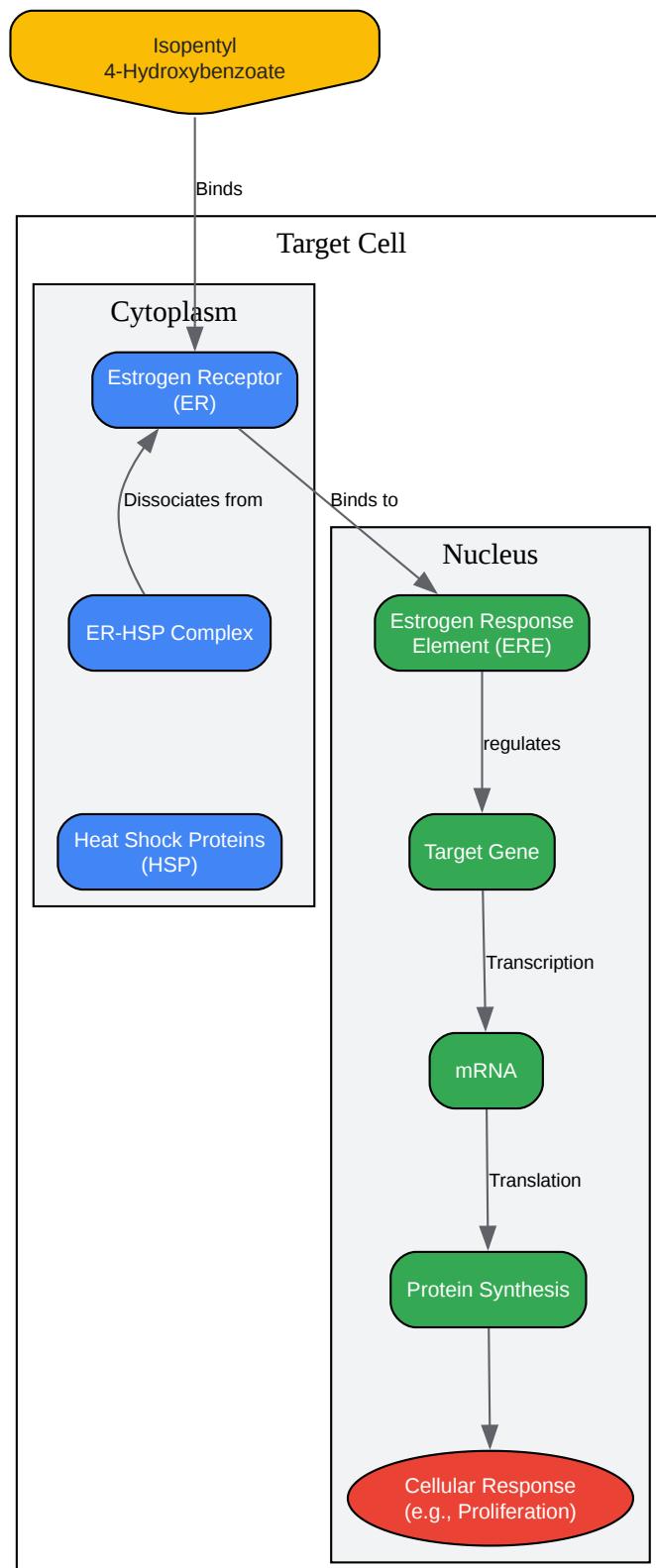
Antimicrobial Activity

Parabens are effective antimicrobial agents against a broad spectrum of microorganisms, with their activity generally increasing with the length of the alkyl chain.^[2] They are typically more active against fungi and Gram-positive bacteria than Gram-negative bacteria.^[2] While specific Minimum Inhibitory Concentration (MIC) values for **isopentyl 4-hydroxybenzoate** are not readily available in the reviewed literature, the trend suggests it would have a potent antimicrobial activity, likely greater than that of shorter-chain parabens like methyl and propyl paraben.

General Trend of Antimicrobial Activity of Parabens: Butylparaben > Propylparaben > Ethylparaben > Methylparaben^[2]

Endocrine Disrupting Activity: Estrogenicity

Parabens have been identified as xenoestrogens, meaning they can mimic the effects of the natural hormone estrogen. This activity is a concern due to the potential for endocrine disruption. The estrogenic activity of parabens has been demonstrated in various in vitro assays, such as yeast-based reporter assays and proliferation assays using estrogen-responsive human breast cancer cell lines (e.g., MCF-7).


The general consensus is that the estrogenic potency of parabens also increases with the length of the alkyl side chain.^[3] Studies on other parabens have shown that they can bind to the estrogen receptor (ER), with a preference for ER α and ER β .^[4] For instance, isobutylparaben has demonstrated a high binding affinity for both ER α and ER β .^[4]

While specific EC50 values for the estrogenic activity of **isopentyl 4-hydroxybenzoate** are not widely reported, it is expected to exhibit estrogenic properties, likely with a potency comparable to or greater than butylparaben.

Estrogen Receptor Signaling Pathway

The estrogenic activity of **isopentyl 4-hydroxybenzoate** is mediated through its interaction with the estrogen receptor. The binding of the compound to the estrogen receptor can trigger a

cascade of cellular events that are normally regulated by endogenous estrogens.

[Click to download full resolution via product page](#)

Caption: Estrogen receptor signaling pathway activated by **isopentyl 4-hydroxybenzoate**.

Applications in Research and Drug Development

Due to its antimicrobial properties, **isopentyl 4-hydroxybenzoate** and other parabens are used as preservatives in a wide range of pharmaceutical formulations, including creams, lotions, and oral medications, to prevent microbial contamination and extend shelf life.

For researchers, **isopentyl 4-hydroxybenzoate** can serve as a reference compound in studies investigating:

- The structure-activity relationships of antimicrobial agents.
- The mechanisms of endocrine disruption by xenoestrogens.
- The development of new preservative systems with improved safety profiles.
- The metabolism and toxicokinetics of parabens.

Safety Considerations

While parabens have a long history of use as effective preservatives, concerns have been raised regarding their potential for skin irritation, sensitization, and endocrine disruption. Regulatory bodies in different regions have set maximum permitted concentrations for parabens in consumer products. Researchers and drug development professionals should handle **isopentyl 4-hydroxybenzoate** with appropriate personal protective equipment and be aware of the relevant safety data sheets (SDS).

Conclusion

Isopentyl 4-hydroxybenzoate is a paraben with significant antimicrobial properties, making it an effective preservative. However, like other parabens, its potential for endocrine disruption through estrogenic activity warrants careful consideration in its application and further research. This technical guide provides essential information for professionals working with this compound, from its fundamental chemical properties to its biological activities and synthesis. The provided protocols and diagrams are intended to facilitate further investigation and a deeper understanding of **isopentyl 4-hydroxybenzoate**'s role in science and industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isoamyl 4-hydroxybenzoate | C12H16O3 | CID 81009 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Comprehensive assessment of estrogenic activities of parabens by in silico approach and in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Competitive binding of some alkyl p-hydroxybenzoates to human estrogen receptor alpha and beta] - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Isopentyl 4-hydroxybenzoate CAS number and chemical structure.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1360076#isopentyl-4-hydroxybenzoate-cas-number-and-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com